molecular formula C20H21N3O5S B2545469 3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886911-61-1

3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2545469
CAS No.: 886911-61-1
M. Wt: 415.46
InChI Key: GTVWNHJGWFSHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with an ethylthio group and a trimethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylthiol group, often using a nucleophilic substitution reaction.

    Attachment of the trimethoxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trimethoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Properties

IUPAC Name

3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-5-29-14-8-6-7-12(9-14)18(24)21-20-23-22-19(28-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVWNHJGWFSHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.